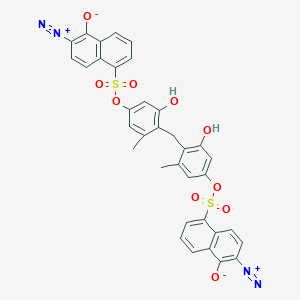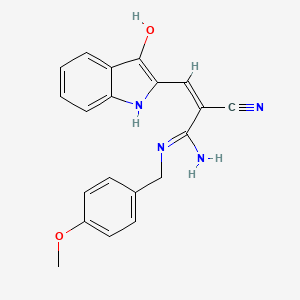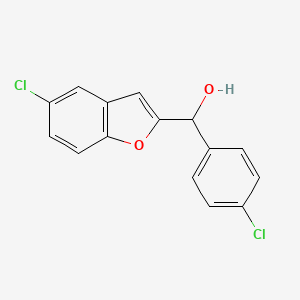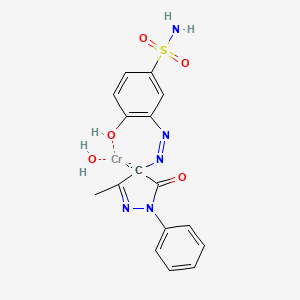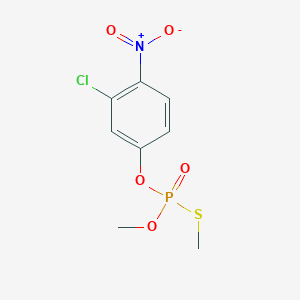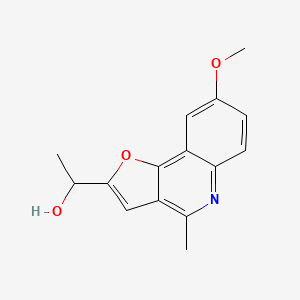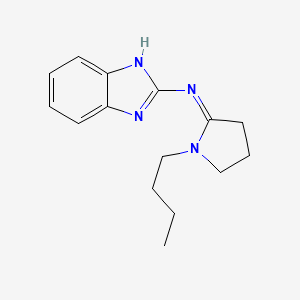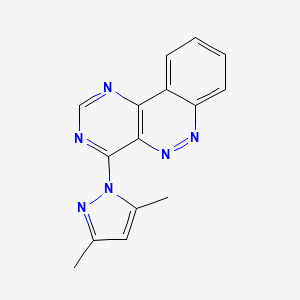
1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- typically involves multi-step organic reactions. One common method includes the condensation of indole-2-carboxylic acid with a piperazine derivative, followed by further functionalization to introduce the chlorophenyl and oxoethyl groups. The reaction conditions often require the use of catalysts, such as HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine (DIEA) to facilitate the amide bond formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. For example, it could inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparación Con Compuestos Similares
Indole-3-carboxylic acid: Another indole derivative with similar structural features but different functional groups.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological activities.
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness: 1H-Indole-2-carboxylic acid, 3-(2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)amino)-2-oxoethyl)-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
184691-36-9 |
|---|---|
Fórmula molecular |
C25H29ClN4O3 |
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
3-[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C25H29ClN4O3/c1-28-22-9-3-2-8-20(22)21(24(28)25(32)33)17-23(31)27-10-5-11-29-12-14-30(15-13-29)19-7-4-6-18(26)16-19/h2-4,6-9,16H,5,10-15,17H2,1H3,(H,27,31)(H,32,33) |
Clave InChI |
XEKIAPGNBDPGAH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


